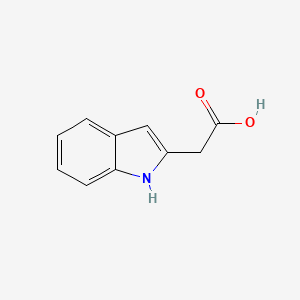

Indole-2-acetic acid

説明

特性

IUPAC Name |

2-(1H-indol-2-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c12-10(13)6-8-5-7-3-1-2-4-9(7)11-8/h1-5,11H,6H2,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOPBEBWGSGFROG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(N2)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10402511 |

Source

|

| Record name | INDOLE-2-ACETIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10402511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32588-36-6 |

Source

|

| Record name | INDOLE-2-ACETIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10402511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Growth Elixir: A Technical Guide to the Discovery and History of Indole-3-Acetic Acid

An important clarification: This technical guide focuses on the discovery and history of Indole-3-Acetic Acid (IAA) . While the query specified Indole-2-Acetic Acid, the vast body of historical and scientific literature identifies Indole-3-Acetic Acid as the most common, physiologically significant, and first-discovered natural plant hormone of the auxin class. It is central to the historical narrative of plant science.

Introduction

Indole-3-acetic acid (IAA) is a pivotal molecule in the orchestra of plant life, a phytohormone that orchestrates growth, development, and environmental responses. As the principal and most abundant native auxin, IAA's influence is profound, mediating everything from the bending of a shoot towards light to the formation of roots and fruits. The journey to its discovery is a classic story of scientific inquiry, beginning with simple yet elegant observations and culminating in the isolation and chemical characterization of a substance that would revolutionize plant biology. This guide provides an in-depth technical overview of this journey for researchers, scientists, and drug development professionals, detailing the seminal experiments, the brilliant minds behind them, and the modern understanding of IAA's molecular action.

Early Observations: The "Transmissible Influence"

The story of auxin begins not with a chemist's flask, but with the meticulous observations of one of biology's most famous figures, Charles Darwin.

The Darwins and the "Power of Movement in Plants"

In the late 19th century, Charles Darwin and his son Francis became fascinated by phototropism—the directional growth of plants towards a light source. Their work, published in 1880 in "The Power of Movement in Plants," laid the conceptual groundwork for the discovery of plant hormones.[1][2][3] They used canary grass (Phalaris canariensis) and oat (Avena sativa) coleoptiles, the protective sheath covering the emerging shoot, for their experiments.[3][4]

Their key finding was that the tip of the coleoptile was responsible for perceiving the light, while the bending occurred in a region lower down the shoot.[1][5] When the tip was covered with an opaque cap, the coleoptile failed to bend towards a unidirectional light source.[1][6] Conversely, if the lower part was covered but the tip remained exposed, bending occurred normally.[1] This led them to conclude that some "transmissible influence" was sent from the tip to the lower regions, causing differential growth.[2]

Building on Darwin's Legacy

Subsequent researchers confirmed and extended the Darwins' findings.

-

Peter Boysen-Jensen (1910-1913): By inserting a small, impermeable piece of mica into an incision on the shaded or illuminated side of the coleoptile, Boysen-Jensen demonstrated that the signal was a chemical substance that passed down the shaded side to stimulate growth.[2] An incision on the shaded side blocked the bending response, while an incision on the lit side did not. He also showed the signal could pass through a permeable gelatin block.[2][6]

-

Árpád Paál (1918-1919): Paál confirmed Boysen-Jensen's results by excising the coleoptile tips in the dark and then replacing them asymmetrically.[2] The coleoptile would bend away from the side on which the tip was placed, even in complete darkness, proving that the tip produced a growth-promoting substance and that an unequal distribution of this substance caused the curvature.[2]

The Definitive Discovery: Frits Went and the Avena Curvature Test

The definitive isolation of this growth-promoting substance was achieved by Dutch botanist Frits Went in a series of landmark experiments between 1926 and 1928.[7] Went's work not only proved the existence of the chemical messenger but also developed the first quantitative bioassay for it.[8][9][10]

Went successfully collected the "influence" by placing excised Avena coleoptile tips onto small blocks of agar. He reasoned that the substance would diffuse from the tips into the agar. After a period of time, he placed these agar blocks onto one side of the cut surface of decapitated coleoptiles that had been kept in the dark. The coleoptiles subsequently bent away from the side where the block was placed.[3][11] The degree of curvature was proportional to the amount of the growth-promoting substance in the agar block.[12][13] This elegant experiment, known as the Avena curvature test , became the standard bioassay for auxin activity for decades.[8][14][15] Went named the isolated substance "auxin," from the Greek word auxein, meaning "to grow."[5]

Chemical Identification: From "Heteroauxin" to Indole-3-Acetic Acid

While Went had isolated the active principle, its chemical identity remained unknown. The next chapter unfolded in the 1930s, with chemists Kogl and Haagen-Smit in the Netherlands. They initially isolated compounds with auxin activity from human urine, which they named auxin A and auxin B. However, it was their isolation of a third compound, which they called heteroauxin , that proved to be the true, widespread natural auxin. In 1934, they identified heteroauxin as indole-3-acetic acid (IAA) . It was not until the early 1940s that IAA was conclusively isolated from a higher plant, maize (Zea mays), confirming it as a natural phytohormone.

Experimental Protocols

Darwin's Phototropism Experiment (circa 1880)

Objective: To determine which part of the grass coleoptile perceives the light stimulus for phototropism.

Methodology:

-

Plant Material: Germinate canary grass (Phalaris canariensis) or oat (Avena sativa) seeds in darkness to obtain etiolated seedlings with straight coleoptiles.[4]

-

Experimental Groups: Prepare several groups of seedlings:

-

Control: Unmodified seedlings.

-

Tip Removed: The very tip of the coleoptile is excised.

-

Tip Covered (Opaque): The tip is covered with a small, light-proof cap (e.g., made of tin foil or painted black).[4][5]

-

Tip Covered (Transparent): The tip is covered with a small, transparent glass cap.

-

Base Covered: A light-proof tube is placed over the lower portion of the coleoptile, leaving the tip exposed.[5]

-

-

Light Treatment: Place all seedlings so they are exposed to a single, unidirectional light source.[6]

-

Observation: After several hours, observe and record the growth response (bending or no bending) of the coleoptiles in each group.

Expected Results: Bending towards the light is observed only in the Control, Tip Covered (Transparent), and Base Covered groups. This indicates the tip perceives the light signal, which is then transmitted to the lower regions to cause curvature.

Went's Avena Coleoptile Curvature Test (1928)

Objective: To isolate the growth-promoting substance from coleoptile tips and quantify its activity.

Methodology:

-

Plant Material: Germinate oat (Avena sativa) seeds in complete darkness for 4-5 days to produce uniform, straight coleoptiles.[12] A brief exposure to red light can be used to suppress mesocotyl growth.[16]

-

Preparation of Coleoptiles:

-

Select seedlings with coleoptiles approximately 15-30 mm long.

-

Under a dim, non-stimulatory light (e.g., green or red light), excise the top 1-2 mm of each coleoptile tip.[12]

-

-

Auxin Collection:

-

Place the excised tips (e.g., 6-10 tips) onto a small agar block (e.g., 1-2% agar, often cut into 10 mm x 10 mm x 2 mm blocks).

-

Allow the tips to stand on the agar for 1-3 hours for the growth substance to diffuse into the block.[17] Discard the tips afterward.

-

-

Preparation of Test Plants:

-

Bioassay:

-

Incubation and Measurement:

Data Presentation

Quantitative Relationship in Avena Curvature Test

The Avena curvature test demonstrated a clear quantitative relationship between the concentration of auxin and the physiological response. Over a specific range, the angle of curvature is directly proportional to the concentration of IAA.[8][19]

| IAA Concentration (µg/L) | IAA Concentration (M) | Average Angle of Curvature (degrees) |

| 0 | 0 | 0 |

| 50 | ~2.85 x 10⁻⁷ | ~3.5 |

| 100 | ~5.71 x 10⁻⁷ | ~7.0 |

| 150 | ~8.56 x 10⁻⁷ | ~10.0 |

| 200 | ~1.14 x 10⁻⁶ | ~13.5 |

| 250 | ~1.43 x 10⁻⁶ | ~15.0 |

| 300 | ~1.71 x 10⁻⁶ | ~15.0 (Saturation) |

| Note: This table presents representative data based on published descriptions. A 10-degree curvature is often cited as being produced by approximately 150 µg/L of IAA.[17] The response becomes non-linear and saturates at higher concentrations. |

Relative Activity of Different Auxinic Compounds

Following the identification of IAA, structure-activity relationship studies compared its activity to other natural and synthetic compounds. The pea stem curvature test was another common bioassay.

| Compound | Type | Relative Activity (IAA = 100%) |

| Indole-3-acetic acid (IAA) | Natural | 100 |

| Indole-3-butyric acid (IBA) | Natural | ~20-50 |

| Phenylacetic acid (PAA) | Natural | ~5 |

| 1-Naphthaleneacetic acid (NAA) | Synthetic | ~100-200 |

| 2,4-Dichlorophenoxyacetic acid (2,4-D) | Synthetic | ~300-500 |

| Note: Relative activities can vary depending on the specific bioassay (e.g., Avena test, pea test, root inhibition test) and plant species used.[20][21] |

Modern Understanding: The IAA Signaling Pathway

Decades of research have elucidated the molecular mechanism of IAA action. Auxin does not act on its own but functions as a "molecular glue" to trigger the degradation of repressor proteins, thereby activating gene expression.

The core signaling pathway consists of three main components:

-

TIR1/AFB F-box proteins: These are the auxin receptors. They are part of a larger protein complex called the SCFTIR1/AFB E3 ubiquitin ligase.

-

Aux/IAA proteins: These are transcriptional co-repressors. In the absence of auxin, they bind to and inhibit the activity of ARF transcription factors.

-

Auxin Response Factors (ARFs): These are transcription factors that bind to Auxin Response Elements (AuxREs) in the promoters of auxin-responsive genes.

The signaling cascade proceeds as follows:

-

Low Auxin: Aux/IAA proteins are stable and bind to ARF transcription factors, repressing the transcription of auxin-responsive genes.

-

High Auxin: IAA enters the nucleus and binds to the TIR1/AFB protein. This binding stabilizes the interaction between TIR1/AFB and an Aux/IAA protein.

-

Ubiquitination and Degradation: The SCFTIR1/AFB complex tags the Aux/IAA protein with ubiquitin molecules. This marks the Aux/IAA for degradation by the 26S proteasome.

-

Gene Activation: With the Aux/IAA repressor destroyed, the ARF transcription factor is now free to bind to the AuxREs and activate (or in some cases, repress) the transcription of early auxin-responsive genes, leading to a physiological response such as cell elongation.

Mandatory Visualizations

Caption: Workflow of the Darwins' phototropism experiment.

Caption: Experimental workflow for the Avena Curvature Test.

Caption: The core molecular signaling pathway of Indole-3-Acetic Acid (IAA).

References

- 1. youtube.com [youtube.com]

- 2. Phototropism Explained: Key Discoveries & Experiments [vedantu.com]

- 3. byjus.com [byjus.com]

- 4. researchgate.net [researchgate.net]

- 5. study.com [study.com]

- 6. savemyexams.com [savemyexams.com]

- 7. Avena curvature test was first of all done by(a)J.C.Bose(b)F.W.Went(c - askIITians [askiitians.com]

- 8. Avena curvature test - Dictionary of botany [botanydictionary.org]

- 9. Who discovered the Avena curvature test for auxins? [infinitylearn.com]

- 10. Who conducted the famous Avena curvature test ? [allen.in]

- 11. Avena curvature test is a bioassay for examining the activity of | Filo [askfilo.com]

- 12. benchchem.com [benchchem.com]

- 13. hbmahesh.weebly.com [hbmahesh.weebly.com]

- 14. Avena curvature test is a bioassay for the activity class 11 biology CBSE [vedantu.com]

- 15. Avena curvature test was first of all done by aJCBose class 11 biology CBSE [vedantu.com]

- 16. The Avena curvature is used for bioassay of 1 Ethylene class 9 biology CBSE [vedantu.com]

- 17. The bioassay of auxin is aAvena curvature test bCallus class 11 biology CBSE [vedantu.com]

- 18. scribd.com [scribd.com]

- 19. Auxin Biopsy:- Curvature of Celestite \begin{array} { l } \text { curvat.. [askfilo.com]

- 20. Auxin Activity: Past, present, and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

A Technical Guide to the Natural Occurrence of Indole-3-Acetic Acid

A Note on Nomenclature: The user request specified Indole-2-acetic acid (I2AA). However, the vast body of scientific literature on natural auxins, their biosynthesis, and physiological roles overwhelmingly pertains to Indole-3-acetic acid (IAA) . Indole-2-acetic acid is not the common, naturally occurring plant hormone. Therefore, this guide will focus on Indole-3-acetic acid, assuming it to be the intended subject of the query.

Introduction

Indole-3-acetic acid (IAA) is the most abundant and physiologically active auxin, a class of phytohormones that play a central role in regulating plant growth and development.[1][2][3] It is not exclusive to plants, as numerous species of bacteria and fungi are also capable of its synthesis.[4][5] In microorganisms, IAA can act as a signaling molecule, influencing their own physiological processes and mediating interactions with host plants, ranging from pathogenic to symbiotic.[4][6] This technical guide provides an in-depth overview of the natural occurrence of IAA, its biosynthesis across different kingdoms, quantitative data on its concentration in various organisms, and detailed experimental protocols for its analysis.

Biosynthesis of Indole-3-Acetic Acid

IAA can be synthesized via several pathways, which are broadly categorized as tryptophan-dependent and tryptophan-independent.[2][7] Tryptophan, an aromatic amino acid, is the precursor for the majority of IAA biosynthesis.[3]

Tryptophan-Dependent Pathways

There are at least five identified tryptophan-dependent pathways for IAA synthesis, named after their key intermediates:

-

The Indole-3-Pyruvic Acid (IPyA) Pathway: This is considered the major pathway in plants and is also widespread in bacteria and fungi.[4][7] Tryptophan is first converted to indole-3-pyruvic acid by a tryptophan aminotransferase (TAA/TAR enzymes in plants). IPyA is then decarboxylated to indole-3-acetaldehyde (IAAld) by indole-3-pyruvate decarboxylase (IPDC). Finally, IAAld is oxidized to IAA by an aldehyde dehydrogenase.[7]

-

The Indole-3-Acetamide (IAM) Pathway: This pathway is well-characterized in bacteria, particularly in phytopathogens.[4] Tryptophan is converted to indole-3-acetamide by tryptophan-2-monooxygenase (IaaM). IAM is then hydrolyzed to IAA by an IAM hydrolase (IaaH).[4]

-

The Tryptamine (TAM) Pathway: In this pathway, tryptophan is decarboxylated to tryptamine by tryptophan decarboxylase. Tryptamine is then oxidized to indole-3-acetaldehyde by an amine oxidase, which is subsequently converted to IAA.[7]

-

The Indole-3-Acetonitrile (IAN) Pathway: This pathway is more prominent in certain plant families like Brassicaceae. Tryptophan is converted to indole-3-acetaldoxime (IAOx), which is then converted to indole-3-acetonitrile. IAN is finally hydrolyzed to IAA by a nitrilase.[7]

-

The Tryptophan Side-Chain Oxidase (TSO) Pathway: This pathway, primarily reported in some Pseudomonas species, involves the direct conversion of tryptophan to indole-3-acetaldehyde, which is then oxidized to IAA.[7]

Tryptophan-Independent Pathway

Plants and some bacteria can also synthesize IAA without tryptophan as an immediate precursor.[2][4] This pathway is thought to branch off from the tryptophan synthesis pathway, possibly using indole or indole-3-glycerol phosphate as a precursor.[4] The enzymes and intermediates of this pathway are not as well-characterized as the tryptophan-dependent routes.[7]

Caption: Overview of the major tryptophan-dependent IAA biosynthesis pathways.

Quantitative Occurrence of Indole-3-Acetic Acid

The concentration of IAA varies significantly among different organisms, tissues, and developmental stages. It is typically found in trace amounts, requiring sensitive analytical techniques for accurate quantification. The following tables summarize representative concentrations of free IAA reported in the literature.

| Organism | Tissue/Condition | IAA Concentration | Reference |

| Arabidopsis thaliana | Expanding Leaves | ~15 pg/mg fresh weight | [8] |

| Arabidopsis thaliana | Roots | ~74 pg/mg fresh weight (as OxIAA) | [8] |

| Oryza sativa (Rice) | Roots | ~10 pmol/g fresh weight | [9] |

| Zea mays (Maize) | Primary Root Tip | 20.4 ± 6.1 nmol/g fresh weight | [10] |

| Pseudomonas putida | Culture Supernatant (with Tryptophan) | 0.7–10.3 µg/mL | [11] |

| Pleurotus ostreatus | Culture Supernatant (with Tryptophan) | 473.55 ± 3.32 µg/mL | [12] |

| Human | Plasma | 1-10 ng/mL | [13] |

Indole-3-Acetic Acid Signaling Pathway in Plants

In plants, IAA signaling is a well-studied process crucial for regulating gene expression. The core mechanism involves a family of proteins that act as transcriptional repressors and a ubiquitin-mediated degradation system.

-

Perception: IAA enters the nucleus and binds to a co-receptor complex consisting of a Transport Inhibitor Response 1/Auxin Signaling F-Box (TIR1/AFB) protein and an Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressor.

-

Derepression: This binding event promotes the ubiquitination of the Aux/IAA protein by an SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex.

-

Degradation: The ubiquitinated Aux/IAA protein is then targeted for degradation by the 26S proteasome.

-

Gene Activation: The degradation of the Aux/IAA repressor releases the Auxin Response Factor (ARF) transcription factors to which they were bound. The freed ARFs can then bind to Auxin Response Elements (AuxREs) in the promoters of auxin-responsive genes, thereby activating their transcription and leading to various physiological responses.[2]

Caption: Simplified model of the core IAA signaling pathway in plant cells.

Experimental Protocols

Accurate quantification of IAA is critical for understanding its physiological roles. Below are generalized protocols for the extraction and analysis of IAA from biological samples.

Protocol 1: Extraction of IAA from Plant Tissue

This protocol is a general guideline and may require optimization for specific tissues.

-

Sample Collection and Preparation:

-

Harvest plant tissue (e.g., leaves, roots) and immediately freeze in liquid nitrogen to quench metabolic activity.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

-

Weigh the frozen powder (typically 50-200 mg).

-

-

Extraction:

-

Add 1 mL of ice-cold extraction buffer (e.g., 80% methanol or 2-propanol/water/concentrated HCl) to the powdered tissue.

-

For quantitative analysis, add a known amount of a labeled internal standard (e.g., ¹³C₆-IAA) at this stage.

-

Vortex thoroughly and incubate at 4°C for at least 1 hour with gentle shaking.

-

Centrifuge at high speed (e.g., 13,000 x g) for 15 minutes at 4°C.

-

Collect the supernatant. Re-extract the pellet with another volume of extraction buffer to ensure complete recovery.

-

-

Purification (Solid-Phase Extraction - SPE):

-

Combine the supernatants and evaporate the organic solvent under a stream of nitrogen or using a vacuum concentrator.

-

Adjust the pH of the remaining aqueous phase to ~2.7 with acid (e.g., 1M HCl).

-

Condition a C18 SPE cartridge with methanol followed by acidified water.

-

Load the sample onto the cartridge.

-

Wash the cartridge with acidified water to remove polar impurities.

-

Elute the IAA and other hydrophobic compounds with 80% methanol.

-

Dry the eluate completely.

-

-

Final Sample Preparation:

-

Reconstitute the dried extract in a small, known volume of the initial mobile phase for HPLC or LC-MS/MS analysis (e.g., 100 µL).

-

Filter the sample through a 0.22 µm syringe filter before injection.

-

Protocol 2: Quantification of IAA by HPLC with Fluorescence Detection

-

Instrumentation:

-

HPLC system with a C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Fluorescence detector.

-

-

Chromatographic Conditions:

-

Mobile Phase: A gradient of methanol (or acetonitrile) and acidified water (e.g., with 0.1% acetic or formic acid). A typical gradient might start at 20% methanol and increase to 80% over 20-30 minutes.

-

Flow Rate: 0.8 - 1.0 mL/min.

-

Column Temperature: 30-40°C.

-

Injection Volume: 10-20 µL.

-

Fluorescence Detection: Excitation wavelength at ~280 nm and emission wavelength at ~350 nm.[11]

-

-

Quantification:

-

Generate a standard curve by injecting known concentrations of pure IAA.

-

Quantify the IAA in the sample by comparing its peak area to the standard curve, correcting for recovery using the internal standard.

-

Protocol 3: Quantification of IAA by LC-MS/MS

LC-MS/MS provides the highest sensitivity and specificity for IAA quantification.

-

Instrumentation:

-

A liquid chromatography system coupled to a tandem mass spectrometer (e.g., a triple quadrupole) with an electrospray ionization (ESI) source.

-

-

Chromatographic Conditions:

-

Similar to HPLC, a C18 column is typically used with a gradient of acetonitrile or methanol in water, often with a small amount of formic acid to aid ionization.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: ESI in positive or negative mode. In positive mode, the protonated molecule [M+H]⁺ at m/z 176.1 is monitored.[14]

-

Multiple Reaction Monitoring (MRM): For quantification, specific precursor-to-product ion transitions are monitored. A common transition for IAA is m/z 176.1 → 130.0 (loss of the carboxyl group).[14] A transition for the ¹³C₆-IAA internal standard (m/z 182.1 → 136.0) would also be monitored.

-

Optimize parameters such as collision energy and cone voltage for maximum signal intensity.

-

-

Quantification:

-

Quantification is based on the ratio of the peak area of the endogenous IAA MRM transition to the peak area of the internal standard MRM transition, plotted against a standard curve.

-

Caption: A generalized experimental workflow for the analysis of IAA.

Conclusion

Indole-3-acetic acid is a ubiquitous signaling molecule, fundamental to the life of plants and influential in the biology of many microorganisms. Its biosynthesis occurs through a network of redundant pathways, ensuring a robust supply of this critical hormone. The concentration of IAA is tightly regulated and varies across different species and tissues, reflecting its diverse roles. The analysis of IAA requires sensitive and specific analytical techniques, such as chromatography coupled with mass spectrometry, to accurately quantify its low endogenous levels. Continued research into the natural occurrence and function of IAA will undoubtedly uncover further complexities in its role as a universal biological regulator.

References

- 1. Indole-3-Acetic Acid Biosynthesis in Colletotrichum gloeosporioides f. sp. aeschynomene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indole-3-acetic acid - Wikipedia [en.wikipedia.org]

- 3. biologydiscussion.com [biologydiscussion.com]

- 4. academic.oup.com [academic.oup.com]

- 5. Indole-3-acetic acid: A widespread physiological code in interactions of fungi with other organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Biosynthetic Pathways and Functions of Indole-3-Acetic Acid in Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quantitative Analysis of Indole-3-Acetic Acid Metabolites in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

- 11. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. digital.csic.es [digital.csic.es]

- 14. mdpi.com [mdpi.com]

Indole-3-Acetic Acid (IAA): A Comprehensive Technical Guide on its Core Functions in Plant Development

Authored for: Researchers, Scientists, and Drug Development Professionals

Preliminary Note: This document focuses on Indole-3-acetic acid (IAA), the most abundant and physiologically significant natural auxin in plants. The initial query for "Indole-2-acetic acid" is presumed to be a typographical error, as IAA is the central molecule in auxin-mediated plant development.

Indole-3-acetic acid (IAA) is a pivotal plant hormone, or phytohormone, belonging to the auxin class.[1][2] It orchestrates a vast array of growth and developmental processes, from the cellular level to the whole plant architecture.[2] As the principal native auxin, IAA's synthesis, transport, and signaling have been extensively studied to understand and manipulate plant growth for agricultural and biotechnological advancements.[1][3] This guide provides an in-depth examination of IAA's functions, the molecular mechanisms that underpin its activity, and the experimental protocols used to investigate its roles.

Core Physiological Functions of Indole-3-Acetic Acid

IAA's influence on plant development is multifaceted, regulating key processes that determine a plant's form and function. Its effects are highly dependent on its concentration, the tissue type, and the developmental stage of the plant.

-

Cell Elongation and Division: IAA is a primary driver of cell elongation, a fundamental process for plant growth.[1][4] It stimulates the loosening of the cell wall, allowing for turgor pressure-driven expansion.[5] This is achieved by activating ATPase proton pumps, which acidify the cell wall.[6] The lower pH activates expansin proteins, which disrupt the bonds between cellulose microfibrils, increasing wall extensibility.[6] In conjunction with other hormones like cytokinins, IAA also influences cell division, contributing to overall plant growth.[1][4][7]

-

Apical Dominance: This phenomenon, where the central stem grows more strongly than lateral stems, is controlled by IAA produced in the apical bud of the shoot.[2][8] This apically-derived IAA is transported down the stem and inhibits the outgrowth of lateral (axillary) buds.[2][8] Removal of the shoot apex reduces the IAA supply, allowing lateral buds to grow.[8] This principle is fundamental to agricultural practices like pruning.

-

Root Development: IAA is essential for the initiation and development of roots. It promotes the formation of both lateral roots, which branch from the primary root, and adventitious roots, which can form from non-root tissues like stems or leaves.[4][7][9] This action is critical for establishing a robust root system for water and nutrient uptake.[10] Interestingly, the effect of IAA on root cell elongation is concentration-dependent; while it promotes elongation in shoots, high concentrations can inhibit elongation in roots.[11]

-

Fruit Development and Ripening: IAA plays a crucial role in fruit set, the transition of a flower into a developing fruit.[7][12] It promotes ovary growth after pollination and is vital for cell division and expansion that determine fruit size.[13][14] In some cases, the external application of IAA can induce parthenocarpy, the development of fruit without fertilization, leading to seedless varieties.[12]

-

Tropisms (Directional Growth): IAA mediates plant responses to environmental stimuli like light (phototropism) and gravity (gravitropism).[2][3][9] In phototropism, light causes IAA to migrate from the illuminated side to the shaded side of the shoot tip. The higher concentration of IAA on the shaded side promotes greater cell elongation, causing the shoot to bend towards the light.[5][11] In roots, a similar redistribution of IAA in response to gravity causes the root to grow downwards.[11]

-

Vascular Tissue Differentiation: IAA is involved in the formation and differentiation of vascular tissues (xylem and phloem), which are responsible for transporting water and nutrients throughout the plant.[3][10]

Biosynthesis and Metabolism of IAA

Plants tightly regulate the levels of active IAA through a balance of biosynthesis, degradation, and conjugation.[15]

-

Biosynthesis: IAA is primarily synthesized in young, developing tissues like shoot apices and young leaves.[1][9] The main precursor for IAA biosynthesis is the amino acid tryptophan.[16] Plants utilize several tryptophan-dependent pathways, with the indole-3-pyruvic acid (IPyA) pathway being a major route.[1][17] There is also evidence for tryptophan-independent pathways.[1][16]

-

Metabolism and Homeostasis: To maintain appropriate levels, IAA can be inactivated through two primary mechanisms:

-

Oxidation (Catabolism): IAA can be irreversibly broken down into inactive products like oxindole-3-acetic acid (OxIAA).[15]

-

Conjugation: IAA can be reversibly conjugated to sugars or amino acids (e.g., indole-3-acetyl aspartic acid).[15] These conjugated forms are inactive but can be stored and later hydrolyzed to release free, active IAA when needed, thus serving as a homeostatic control mechanism.[15]

-

Data Presentation: Quantitative Effects of IAA

The following table summarizes quantitative data from studies investigating the effects of IAA on various plant growth parameters.

| Parameter | Plant Species | IAA Concentration | Observed Effect | Source |

| Root Biomass | Grapevine | 60 mg L⁻¹ | Maximum increase of 15.61% compared to control under Selenium stress. | [18] |

| Shoot Biomass | Grapevine | 60 mg L⁻¹ | Maximum increase of 23.95% compared to control under Selenium stress. | [18] |

| Total Selenium Content (Shoots) | Grapevine | 90 mg L⁻¹ | 55.77% increase compared to control. | [18] |

| Shoot & Root Fresh Weight | Agastache rugosa | 10⁻⁷ M and 10⁻⁹ M | Effectively improved fresh weights compared to control. | [19] |

| Acacetin Concentration (Flowers) | Agastache rugosa | 10⁻⁵ M and 10⁻⁷ M | Significantly higher concentration compared to control. | [19] |

| Endogenous IAA Quantification | Bambusa tulda seedlings | N/A (Endogenous) | 10.28 µg/ml extracted from seedlings. | [20] |

| Endogenous Amide-Conjugated IAA | Arabidopsis thaliana (10 days old) | N/A (Endogenous) | Total of 26.1 pg mg⁻¹ fresh weight. IA-Leu higher in roots (0.15 pg mg⁻¹), IA-Ala higher in aerial parts (0.05 pg mg⁻¹). | [21] |

| IAA Production by Bacteria | Various bacterial isolates | N/A (Bacterial Production) | Production ranged from 9.21 ± 0.23 to 80.12 ± 0.2 µg mL⁻¹. | [10] |

Signaling Pathway and Molecular Mechanism

The action of IAA at the molecular level is a classic example of de-repression signaling. The core components of this pathway are the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) receptors, the Auxin/Indole-3-Acetic Acid (Aux/IAA) repressor proteins, and the Auxin Response Factor (ARF) transcription factors.[22]

-

Perception: In the cell nucleus, IAA binds to the TIR1/AFB F-box protein, which is part of an SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex.[1]

-

De-repression: The binding of IAA stabilizes the interaction between TIR1/AFB and the Aux/IAA repressor proteins. This targets the Aux/IAA proteins for ubiquitination and subsequent degradation by the 26S proteasome.[1][22]

-

Activation: In the absence of IAA, Aux/IAA proteins are stable and form heterodimers with ARF transcription factors, repressing their activity.[1] The degradation of Aux/IAA proteins releases the ARFs.

-

Gene Transcription: The freed ARF proteins can then bind to Auxin Response Elements (AuxREs) in the promoters of auxin-responsive genes, activating their transcription and leading to the various physiological responses.[1][22]

References

- 1. Indole-3-acetic acid - Wikipedia [en.wikipedia.org]

- 2. Indole-3-acetic acid: A widespread physiological code in interactions of fungi with other organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What Is Indole-3-Acetic Acid and How Does It Regulate Plant Growth Naturally? [jindunchemical.com]

- 4. omexcanada.com [omexcanada.com]

- 5. nagwa.com [nagwa.com]

- 6. savemyexams.com [savemyexams.com]

- 7. nbinno.com [nbinno.com]

- 8. Apical dominance - Wikipedia [en.wikipedia.org]

- 9. Indole Acetic Acid (IAA): The Natural Plant Growth Hormone [jindunchemical.com]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. savemyexams.com [savemyexams.com]

- 12. nbinno.com [nbinno.com]

- 13. pomais.com [pomais.com]

- 14. chemijournal.com [chemijournal.com]

- 15. Metabolism of Indole-3-Acetic Acid in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. biologydiscussion.com [biologydiscussion.com]

- 17. academic.oup.com [academic.oup.com]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. Quantitative Analysis of Indole-3-Acetic Acid Metabolites in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Roles of Auxin in the Growth, Development, and Stress Tolerance of Horticultural Plants [mdpi.com]

A Technical Guide to the Structural and Functional Comparison of Indole-2-acetic Acid and Indole-3-acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indole-3-acetic acid (I3AA), the most common naturally occurring auxin, is a cornerstone of plant development, orchestrating a vast array of physiological processes through a well-defined signaling pathway. Its structural isomer, Indole-2-acetic acid (I2AA), while structurally similar, is not considered a canonical auxin and its biological activity remains largely uncharacterized in comparison. This technical guide provides an in-depth analysis of the structural differences between I2AA and I3AA, delves into the established biological functions and signaling of I3AA, and explores the hypothetical implications of the structural variance of I2AA on its potential biological activity. While direct comparative quantitative data for I2AA is scarce in publicly available literature, this guide furnishes detailed experimental protocols for researchers to conduct such comparative analyses, including auxin activity assays and receptor-binding studies.

Introduction

The indoleacetic acid (IAA) isomers, particularly Indole-3-acetic acid (I3AA), represent a pivotal class of signaling molecules in plant biology. I3AA is the principal and most potent native auxin, a class of phytohormones that regulate almost every aspect of plant growth and development, including cell elongation, division, and differentiation.[1][2] Its mechanism of action, involving the TIR1/AFB family of F-box proteins as receptors, has been extensively studied.[3][4] In contrast, Indole-2-acetic acid (I2AA), a positional isomer of I3AA, is not widely recognized as a significant plant hormone, and its biological functions are poorly understood. The subtle shift in the position of the acetic acid side chain on the indole ring is predicted to have profound effects on the molecule's stereochemistry and its ability to interact with biological targets. This guide aims to provide a comprehensive comparison of the two isomers, highlighting the structural distinctions and their known and potential biological ramifications.

Structural Comparison

The core structural difference between Indole-2-acetic acid and Indole-3-acetic acid lies in the point of attachment of the acetic acid moiety to the indole ring.

-

Indole-3-acetic acid (I3AA): The acetic acid group is attached to the third carbon atom of the pyrrole ring of the indole structure.

-

Indole-2-acetic acid (I2AA): The acetic acid group is attached to the second carbon atom of the pyrrole ring.

This seemingly minor positional change has significant implications for the molecule's three-dimensional shape, electronic distribution, and hydrogen bonding capacity, all of which are critical for its interaction with protein receptors.

Physicochemical Properties

While comprehensive, directly comparative studies on the physicochemical properties of I2AA and I3AA are limited, some key properties can be extrapolated from available data and chemical principles.

| Property | Indole-3-acetic acid (I3AA) | Indole-2-acetic acid (I2AA) |

| Molecular Formula | C₁₀H₉NO₂ | C₁₀H₉NO₂ |

| Molecular Weight | 175.18 g/mol | 175.18 g/mol [5] |

| Melting Point | 165-169 °C[6] | Not readily available |

| Solubility | Soluble in ethanol, methanol, DMSO; sparingly soluble in chloroform; insoluble in water.[6] | Not readily available |

| pKa | ~4.75 | Expected to be similar to I3AA due to the carboxylic acid group, but potentially influenced by the position on the indole ring. |

Biological Activity and Signaling Pathway of Indole-3-acetic Acid (I3AA)

I3AA is a master regulator of plant development, exerting its effects through a sophisticated signaling pathway.

Key Biological Functions of I3AA:

-

Cell Elongation and Division: Promotes the elongation of cells in stems and coleoptiles and stimulates cell division in the cambium.[1]

-

Apical Dominance: Suppresses the growth of lateral buds, leading to the dominance of the apical bud.

-

Root Development: Stimulates the formation of lateral and adventitious roots.[1]

-

Tropisms: Mediates phototropism (growth towards light) and gravitropism (growth in response to gravity).

-

Fruit Development: Plays a crucial role in fruit set and development.

The I3AA Signaling Pathway:

The canonical I3AA signaling pathway is a well-elucidated cascade of molecular events:

-

Perception: In the nucleus, I3AA is perceived by a co-receptor complex consisting of a TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) protein and an Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressor.[3][4]

-

Ubiquitination: The binding of I3AA to this complex promotes the ubiquitination of the Aux/IAA protein by the SCFTIR1/AFB E3 ubiquitin ligase complex.

-

Degradation: The ubiquitinated Aux/IAA protein is subsequently targeted for degradation by the 26S proteasome.

-

Gene Expression: The degradation of the Aux/IAA repressor relieves the repression of Auxin Response Factors (ARFs), which are transcription factors that bind to Auxin Response Elements (AuxREs) in the promoters of auxin-responsive genes, thereby activating their transcription.

Biological Activity of Indole-2-acetic Acid (I2AA) - A Knowledge Gap

There is a significant lack of published research on the biological activity of Indole-2-acetic acid in plants. It is not considered a major natural auxin, and its ability to elicit auxin-like responses is largely unconfirmed. The positional difference of the acetic acid side chain in I2AA compared to I3AA likely hinders its ability to bind effectively to the TIR1/AFB co-receptor complex, which is highly specific for the structure of I3AA and other active auxins.

Hypothetical Implications of the Structural Difference:

-

Receptor Binding: The precise geometry and electronic configuration of the I3AA binding pocket in the TIR1/AFB receptor are optimized for the 3-substituted indole. The 2-substituted isomer may not fit correctly, leading to a much lower binding affinity or no binding at all.

-

Metabolism: Plants have evolved specific pathways for the synthesis, transport, and degradation of I3AA.[7] It is unlikely that I2AA would be a substrate for the same enzymes, and its metabolic fate in plant tissues is unknown.

Experimental Protocols for Comparative Analysis

To address the knowledge gap regarding the biological activity of I2AA, the following experimental protocols can be employed for a direct comparison with I3AA.

Root Elongation Assay

This classic bioassay is a sensitive method to quantify auxin activity. High concentrations of auxins typically inhibit root elongation, while lower concentrations can have a stimulatory effect.

Protocol:

-

Seed Sterilization and Germination:

-

Surface sterilize Arabidopsis thaliana (Col-0) seeds using 70% ethanol for 1 minute, followed by 50% bleach with 0.05% Triton X-100 for 10 minutes.

-

Rinse seeds 5 times with sterile distilled water.

-

Plate seeds on Murashige and Skoog (MS) medium solidified with 0.8% agar.

-

Stratify at 4°C for 2-3 days in the dark.

-

Germinate seeds by placing the plates vertically in a growth chamber under long-day conditions (16 h light/8 h dark) at 22°C for 4-5 days.

-

-

Treatment:

-

Prepare MS agar plates supplemented with a range of concentrations of I2AA and I3AA (e.g., 0, 10⁻¹⁰, 10⁻⁹, 10⁻⁸, 10⁻⁷, 10⁻⁶ M). A stock solution in ethanol or DMSO should be used, with the final solvent concentration kept constant across all plates, including the control.

-

Transfer seedlings of uniform size to the treatment plates (10-15 seedlings per plate).

-

-

Measurement and Analysis:

-

Mark the position of the root tip at the time of transfer.

-

After 2-3 days of further growth, scan the plates and measure the length of the new root growth from the initial mark.

-

Calculate the average root elongation and standard deviation for each treatment.

-

Plot dose-response curves to compare the inhibitory or stimulatory effects of I2AA and I3AA.

-

DR5 Reporter Gene Assay

The DR5 promoter is a synthetic auxin-responsive promoter containing multiple Auxin Response Elements (AuxREs). It is commonly fused to a reporter gene such as β-glucuronidase (GUS) or a fluorescent protein (e.g., GFP, Venus) to visualize and quantify auxin response in vivo.

Protocol:

-

Plant Material: Use a transgenic Arabidopsis line carrying a DR5::GUS or DR5::Venus reporter construct.

-

Seedling Growth and Treatment:

-

Grow seedlings as described in the root elongation assay.

-

Treat seedlings with various concentrations of I2AA and I3AA, either by transferring them to supplemented agar plates or by incubating them in liquid MS medium containing the compounds.

-

-

Analysis:

-

For DR5::GUS:

-

Perform histochemical GUS staining using a solution containing X-Gluc.

-

Observe the staining pattern and intensity in different tissues (e.g., root tips, lateral root primordia) under a microscope.

-

Quantify GUS activity using a fluorometric assay with 4-methylumbelliferyl-β-D-glucuronide (MUG) as a substrate.

-

-

For DR5::Venus:

-

Observe fluorescence in the roots and other tissues using a confocal laser scanning microscope.

-

Quantify the fluorescence intensity in specific regions of interest.

-

-

In Vitro TIR1/AFB Receptor Binding Assay

This assay directly measures the binding affinity of a compound to the auxin co-receptor complex. A common method is the Surface Plasmon Resonance (SPR) assay.

Protocol:

-

Protein Expression and Purification:

-

Express and purify recombinant TIR1/AFB proteins (e.g., from E. coli or insect cells).

-

Synthesize or purify a biotinylated peptide corresponding to the degron motif of an Aux/IAA protein (e.g., IAA7).

-

-

SPR Analysis:

-

Immobilize the biotinylated Aux/IAA degron peptide on a streptavidin-coated SPR sensor chip.

-

Prepare a series of solutions containing a constant concentration of the TIR1/AFB protein and varying concentrations of I2AA or I3AA.

-

Inject the solutions over the sensor chip and measure the binding response in real-time.

-

-

Data Analysis:

-

Determine the equilibrium dissociation constant (Kd) for the binding of each compound to the TIR1/AFB-Aux/IAA complex. A lower Kd value indicates a higher binding affinity.

-

Conclusion

References

- 1. Effect on Root Growth of Endogenous and Applied IAA and ABA: A Critical Reexamination - PMC [pmc.ncbi.nlm.nih.gov]

- 2. edepot.wur.nl [edepot.wur.nl]

- 3. A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | TIR1/AFB proteins: Active players in abiotic and biotic stress signaling [frontiersin.org]

- 5. Indole-2-acetic acid | 32588-36-6 | FI140750 | Biosynth [biosynth.com]

- 6. indole acetic acid, 87-51-4 [thegoodscentscompany.com]

- 7. biologydiscussion.com [biologydiscussion.com]

The Enigmatic Isomer: A Technical Guide to the Biological Activity of Indole-3-Acetic Acid and the Quest for its Indole-2-Acetic Acid Counterpart

For researchers, scientists, and drug development professionals, this guide delves into the well-documented biological activities of the principal plant auxin, Indole-3-acetic acid (IAA), while also addressing the conspicuous absence of its isomer, Indole-2-acetic acid (I2AA), in plant science literature. While IAA is a cornerstone of plant development, I2AA remains a molecule of untapped potential, with current research pointing towards non-auxin activities, particularly in the realm of medicinal chemistry.

Indole-3-Acetic Acid (IAA): The Archetypal Auxin

Indole-3-acetic acid is the most abundant and physiologically active native auxin in plants, playing a pivotal role in a vast array of developmental processes. Its effects are concentration-dependent and tissue-specific, influencing everything from cell elongation to organ formation.

Quantitative Data on IAA-Mediated Plant Responses

The biological activity of IAA is typically quantified through a variety of bioassays that measure its impact on plant growth. The following tables summarize key quantitative data from classical auxin bioassays.

Table 1: Effect of Indole-3-Acetic Acid (IAA) on Coleoptile Elongation

| Plant Species | Assay Type | IAA Concentration (M) | Elongation (% of Control) | Reference |

| Avena sativa (Oat) | Straight-Growth Test | 10⁻⁹ | ~120% | [1] |

| Avena sativa (Oat) | Straight-Growth Test | 10⁻⁶ | ~250% | [1] |

| Avena sativa (Oat) | Straight-Growth Test | 10⁻⁴ | ~200% (Inhibition at higher conc.) | [1] |

| Zea mays (Maize) | Coleoptile Segment Test | 3 x 10⁻⁵ | ~150-200% | [2] |

Table 2: Effect of Indole-3-Acetic Acid (IAA) on Root Growth

| Plant Species | Assay Type | IAA Concentration (M) | Root Growth (% of Control) | Reference |

| Zea mays (Maize) | Intact Root Elongation | 10⁻¹⁰ | ~120% (Promotion) | [3] |

| Zea mays (Maize) | Intact Root Elongation | 10⁻⁷ | ~50% (Inhibition) | [3] |

| Arabidopsis thaliana | Lateral Root Formation | 10⁻⁷ | Significant Increase | |

| Arabidopsis thaliana | Primary Root Elongation | 10⁻⁷ | Significant Inhibition |

The Canonical Auxin Signaling Pathway

The perception and transduction of the IAA signal are orchestrated by a well-defined molecular pathway. At its core is the SCF-TIR1/AFB E3 ubiquitin ligase complex. In the presence of auxin, the TIR1/AFB F-box protein binds to both IAA and an Aux/IAA transcriptional repressor protein. This binding event targets the Aux/IAA protein for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of the Aux/IAA repressor liberates Auxin Response Factors (ARFs), which can then bind to auxin-responsive elements in the promoters of target genes, thereby modulating their transcription and initiating a wide range of physiological responses.

References

- 1. Initial phases of indoleacetic acid induced growth in coleoptile segments of Avena sativa L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Evidence for Two Indoleacetic Acid-Induced Growth Responses in the Avena Straight-Growth Indoleacetic Acid Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effect on Root Growth of Endogenous and Applied IAA and ABA: A Critical Reexamination - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Metabolism and Degradation of Indole-3-Acetic Acid

A Note on Indole-2-Acetic Acid: Initial inquiries into the metabolism of indole-2-acetic acid (I2AA) yielded limited specific information. The vast majority of scientific literature focuses on its isomer, indole-3-acetic acid (IAA), the most common and biologically significant auxin in plants and a key signaling molecule in various organisms. It is presumed that the user's interest lies with the extensively studied IAA, and as such, this guide will focus on the metabolic pathways of indole-3-acetic acid. Limited research on indole-2-carboxylic acid, a related compound, suggests its role as an inhibitor of enzymes involved in tryptophan metabolism, but detailed degradation pathways for I2AA are not well-documented.

Introduction

Indole-3-acetic acid (IAA) is a pivotal molecule in developmental biology and physiology. In plants, it functions as the primary auxin, orchestrating a wide array of processes from cell division and elongation to tissue differentiation and responses to environmental stimuli. Beyond the plant kingdom, IAA is synthesized and metabolized by a diverse range of bacteria, fungi, and even in mammals, where it can act as a signaling molecule and a product of gut microbiome metabolism. Understanding the intricate pathways of IAA metabolism and degradation is crucial for researchers in agriculture, microbiology, and drug development, as it offers potential avenues for manipulating plant growth, controlling microbial populations, and understanding host-microbe interactions. This technical guide provides a comprehensive overview of the core aspects of IAA metabolism, its degradation products, and the experimental methodologies used to study these processes.

Core Metabolic Pathways of Indole-3-Acetic Acid

The metabolic fate of IAA varies significantly across different organisms, primarily categorized into pathways of catabolism (degradation) and conjugation. Catabolic pathways irreversibly break down IAA, thereby reducing its active pool, while conjugation temporarily inactivates IAA by linking it to other molecules, creating a storage form that can be hydrolyzed back to free IAA when needed.

Bacterial Metabolism of IAA

Bacteria have evolved sophisticated mechanisms to utilize IAA as a source of carbon and nitrogen. The degradation of IAA in bacteria proceeds through distinct aerobic and anaerobic pathways, often encoded by specific gene clusters.

The aerobic catabolism of IAA in several bacterial species, including Pseudomonas putida, Enterobacter soli, and Acinetobacter baumannii, is primarily mediated by the iac gene cluster.[1] This pathway ultimately converts IAA to catechol, which then enters central metabolism.

A key intermediate in this pathway is 2-hydroxyindole-3-acetic acid, which is subsequently converted to dioxindole-3-acetate. The pathway involves a series of enzymatic steps including hydroxylation and cleavage of the indole ring.

In the absence of oxygen, certain denitrifying bacteria like Azoarcus evansii and Aromatoleum aromaticum utilize the iaa gene cluster for the anaerobic degradation of IAA.[1][2] This pathway converts IAA to 2-aminobenzoyl-CoA, which can then be further metabolized.

The initial step involves the hydroxylation of the pyrrole ring to form 2-oxo-IAA, a reaction catalyzed by a molybdenum cofactor-containing dehydrogenase.[2] Subsequent hydrolytic ring opening and CoA ligation lead to the formation of 2-aminobenzoyl-CoA.

Plant Metabolism of IAA

In plants, the regulation of IAA levels is critical for proper growth and development. This is achieved through a balance of biosynthesis, transport, and inactivation pathways, including oxidative catabolism and conjugation.

The primary oxidative pathway for IAA degradation in plants leads to the formation of 2-oxindole-3-acetic acid (OxIAA). This conversion is considered a major route for irreversible IAA inactivation. Further modifications can occur, such as the glucosylation of OxIAA to form OxIAA-glucoside.

IAA can be conjugated to various molecules, including amino acids and sugars. These conjugates are generally considered inactive forms of auxin, though some can be hydrolyzed back to free IAA. Conjugation serves as a mechanism for storage, transport, and protection from degradation. Common IAA conjugates include indole-3-acetyl-aspartate (IAAsp), indole-3-acetyl-glutamate (IAGlu), and various glycosyl esters.

Quantitative Data on IAA Metabolism

The following tables summarize quantitative data on IAA metabolites from various studies. These values can vary significantly depending on the organism, tissue type, developmental stage, and environmental conditions.

| Metabolite | Organism/Tissue | Concentration (pmol/g FW) | Reference |

| IAA | Arabidopsis thaliana (rosette leaves) | 10 - 50 | [3] |

| OxIAA | Arabidopsis thaliana (rosette leaves) | 20 - 100 | [3] |

| IAAsp | Arabidopsis thaliana (rosette leaves) | 1 - 10 | [3] |

| IAGlu | Arabidopsis thaliana (rosette leaves) | 0.5 - 5 | [3] |

| IAA | Rice (Oryza sativa) (seedlings) | 150 - 250 | [4] |

| IAAsp | Rice (Oryza sativa) (seedlings) | 50 - 150 | [4] |

| IAGlu | Rice (Oryza sativa) (seedlings) | 20 - 80 | [4] |

Table 1: Endogenous Levels of IAA and its Metabolites in Plants. FW: Fresh Weight.

| Enzyme | Organism | Substrate | Km (µM) | Vmax (nmol/min/mg protein) | Reference |

| IAA Oxidase | Pea (Pisum sativum) | IAA | 50 - 150 | 5 - 20 | [5] |

| IaaM | Pseudomonas savastanoi | Tryptophan | 20 - 60 | 10 - 30 | [6] |

| IaaH | Pseudomonas savastanoi | Indole-3-acetamide | 100 - 300 | 50 - 150 | [6] |

Table 2: Kinetic Parameters of Key Enzymes in IAA Metabolism.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of IAA metabolism.

Extraction and Purification of IAA and its Metabolites from Plant Tissue

This protocol is adapted for the analysis of IAA and its metabolites using LC-MS/MS.

Materials:

-

Plant tissue (e.g., Arabidopsis leaves, rice seedlings)

-

Liquid nitrogen

-

Extraction buffer: 80% (v/v) acetonitrile, 20% (v/v) water, with 1% (v/v) acetic acid

-

Internal standards (e.g., 13C6-IAA, D2-OxIAA)

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

Centrifuge

-

Vacuum concentrator

Procedure:

-

Freeze 50-100 mg of plant tissue in liquid nitrogen and grind to a fine powder.

-

Add 1 mL of pre-chilled extraction buffer containing internal standards to the powdered tissue.

-

Vortex thoroughly and incubate on a shaker at 4°C for 1 hour.

-

Centrifuge at 13,000 x g for 10 minutes at 4°C.

-

Collect the supernatant.

-

Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the supernatant onto the SPE cartridge.

-

Wash the cartridge with 1 mL of water.

-

Elute the auxins with 1 mL of 80% methanol.

-

Dry the eluate in a vacuum concentrator.

-

Reconstitute the dried extract in a suitable solvent (e.g., 100 µL of 20% methanol) for LC-MS/MS analysis.

Quantification of IAA and its Metabolites by HPLC-ESI-MS/MS

This protocol outlines the general parameters for the analysis of IAA and its metabolites.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

-

Electrospray Ionization (ESI) source

-

Tandem Mass Spectrometer (MS/MS)

Chromatographic Conditions:

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A typical gradient would start with a low percentage of B (e.g., 5%), increasing to a high percentage (e.g., 95%) over 10-15 minutes, followed by a wash and re-equilibration step.

-

Flow Rate: 0.2 - 0.4 mL/min

-

Column Temperature: 30-40°C

Mass Spectrometry Conditions:

-

Ionization Mode: Positive or negative, depending on the analytes. Positive mode is common for IAA and its amino acid conjugates.

-

Scan Type: Multiple Reaction Monitoring (MRM) for targeted quantification.

-

MRM Transitions: Specific precursor-to-product ion transitions for each analyte and internal standard must be determined empirically. For example, for IAA, a common transition is m/z 176 -> 130.

Enzymatic Assay of IAA Oxidase

This protocol describes a colorimetric assay to measure the activity of IAA oxidase.

Materials:

-

Enzyme extract (from plant or microbial source)

-

Phosphate buffer (e.g., 100 mM, pH 6.0)

-

IAA solution (e.g., 1 mM)

-

Salkowski reagent (e.g., 0.5 M FeCl3 in 35% perchloric acid)

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing phosphate buffer and the enzyme extract.

-

Pre-incubate the mixture at the desired temperature (e.g., 30°C) for 5 minutes.

-

Initiate the reaction by adding the IAA solution.

-

Incubate for a specific time period (e.g., 30 minutes).

-

Stop the reaction by adding Salkowski reagent. This reagent also develops a color with the remaining IAA.

-

Incubate in the dark for 30 minutes for color development.

-

Measure the absorbance at 530 nm.

-

A standard curve of known IAA concentrations should be prepared to quantify the amount of IAA degraded.

Conclusion

The metabolism of indole-3-acetic acid is a complex and highly regulated process that is fundamental to the life of plants and many microorganisms. The degradation pathways, whether aerobic or anaerobic in bacteria, or oxidative and conjugative in plants, all serve to tightly control the levels of active IAA. The methodologies outlined in this guide provide a robust framework for researchers to investigate these pathways further. A deeper understanding of IAA metabolism will undoubtedly lead to new strategies for improving crop yields, developing novel antimicrobial agents, and unraveling the intricate signaling networks that govern life.

References

- 1. digital.csic.es [digital.csic.es]

- 2. researchgate.net [researchgate.net]

- 3. Quantitative Analysis of Indole-3-Acetic Acid Metabolites in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Indole acetic acid oxidase - Enzymes | Laboratory Methodology [biocyclopedia.com]

- 6. academic.oup.com [academic.oup.com]

An In-depth Technical Guide on the Core Physiological Effects of Indole-3-Acetic Acid

Introduction

While the query specified Indole-2-acetic acid, the preponderance of scientific literature and known physiological activity is attributed to its isomer, Indole-3-acetic acid (IAA) . IAA is the most common, naturally occurring plant hormone of the auxin class and is also recognized as a significant signaling molecule in animals and humans, largely produced by gut microbiota from tryptophan.[1][2] This guide will focus on the extensive physiological effects of Indole-3-acetic acid, addressing its mechanisms of action, relevant experimental protocols, and quantitative data, tailored for researchers, scientists, and drug development professionals.

Core Physiological Effects and Mechanisms of Action

Indole-3-acetic acid exhibits a wide range of physiological effects across different biological kingdoms. In plants, it is a critical regulator of growth and development.[1] In mammals, it is increasingly recognized as a key mediator in gut-brain axis communication, immune system modulation, and as a uremic toxin in chronic kidney disease (CKD).[2][3][4]

Role in Mammalian Systems: The Aryl Hydrocarbon Receptor (AHR) Pathway

A primary mechanism by which IAA exerts its effects in mammals is through the activation of the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor.[5][6] AHR is crucial for regulating immune homeostasis, inflammatory responses, and intestinal barrier function.[5]

-

Immune Modulation : As an AHR ligand, IAA can modulate inflammatory responses.[5] Studies have shown that indole compounds can reduce the release of pro-inflammatory cytokines such as IL-6 and TNF-α.[5][7] This signaling is pivotal in maintaining immune homeostasis and mitigating excessive inflammation.[5]

-

Intestinal Homeostasis : Produced by gut microbiota from dietary tryptophan, IAA influences gut health.[6] It activates AHR in intestinal epithelial and immune cells, which helps to enhance epithelial barrier function and regulate microbiota-host interactions.[5][6] For instance, IAA has been shown to improve gut motility by activating the AHR signaling pathway.[4]

-

Neurological Effects : Recent studies have highlighted the neuroactive properties of IAA. It has been shown to exert anti-depressive effects in animal models of chronic stress by improving hypothalamus-pituitary-adrenal (HPA) axis dysfunction and increasing brain-derived neurotrophic factor (BDNF) expression.[8] Furthermore, IAA and other indole derivatives are being investigated for their role in neuroinflammation associated with conditions like Alzheimer's disease, where they can inhibit the NF-κB signaling pathway and reduce inflammatory cytokine release.[7]

Indole-3-Acetic Acid as a Uremic Toxin

In the context of Chronic Kidney Disease (CKD), IAA is considered a protein-bound uremic toxin.[2][3] It accumulates in patients with CKD and is not efficiently removed by hemodialysis.[9] High concentrations of IAA have been associated with adverse outcomes, including cardiovascular disease and cognitive impairment in patients with end-stage renal disease.[3][10]

Cytotoxic and Antioxidant Effects

The effect of IAA on cellular oxidative stress is complex and context-dependent.

-

Cytotoxicity : In the presence of peroxidases, such as those found in neutrophils, IAA can be metabolized to produce reactive oxygen species (ROS), leading to cytotoxicity, DNA fragmentation, and apoptosis.[11][12]

-

Antioxidant Activity : In the absence of peroxidases, IAA can act as an antioxidant.[13] Studies in rat liver have shown that IAA administration can lead to a decrease in lipid peroxidation and reduced activity of antioxidant enzymes like catalase and glutathione peroxidase, suggesting a complex regulatory role rather than a straightforward pro-oxidant effect.[14]

Quantitative Data on Physiological Effects

The following tables summarize quantitative data from various studies on the effects of Indole-3-acetic acid.

Table 1: Effects of IAA on Oxidative Stress Enzymes in Rat Liver

| Administration Route | IAA Dose (mg/kg) | Catalase Activity (% Decrease) | Glutathione Peroxidase Activity (% Decrease) | Lipid Peroxidation (% Decrease) |

| Subcutaneous | 18 | 30% | 34% | 29% |

| Subcutaneous | 40 | 26% | 29% | 24% |

| Gavage | 18 | 19% | 29% | 26% |

| Gavage | 40 | 28% | 25% | 24% |

| Data sourced from a study on the influence of IAA on antioxidant levels in rat liver.[14] |

Table 2: Effects of IAA on HPA Axis Hormones in a Chronic Mild Stress Mouse Model

| Treatment Group | Corticotropin-releasing factor (CRF) (pg/mL) | Adrenocorticotropic hormone (ACTH) (pg/mL) | Corticosterone (CORT) (ng/mL) |

| Control | ~180 | ~60 | ~75 |

| UCMS (Stress Model) | ~280 | ~100 | ~130 |

| UCMS + IAA (50 mg/kg) | ~210 | ~75 | ~90 |

| Data adapted from a study on the anti-depressive effects of IAA.[8] Values are approximate, based on graphical data. |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in this guide.

Protocol for Assessing IAA Cytotoxicity in Neutrophils

-

Objective : To determine the cytotoxic effect of IAA on rat neutrophils.[11]

-

Cell Isolation : Neutrophils are isolated from rat blood using a density gradient centrifugation method.

-

Cell Culture and Treatment : Isolated neutrophils are cultured in an appropriate medium. IAA is added to the culture at a concentration of 1 mM. Control groups include neutrophils without IAA, and lymphocytes (which have low peroxidase activity) with and without IAA and horseradish peroxidase (HRP).

-

Assessment of Cytotoxicity :

-

Membrane Integrity (Necrosis) : Assessed by measuring the leakage of lactate dehydrogenase (LDH) into the culture medium or by using a dye exclusion assay (e.g., Trypan Blue).

-

Apoptosis :

-

DNA Fragmentation : Analyzed by agarose gel electrophoresis to detect the characteristic DNA laddering.

-

Chromatin Condensation : Visualized by staining the cells with a fluorescent dye like Hoechst 33342 and observing under a fluorescence microscope.

-

Mitochondrial Transmembrane Potential : Measured using a fluorescent probe such as JC-1, where a shift from red to green fluorescence indicates mitochondrial depolarization.

-

-

-

Measurement of Oxidative Stress : The activities of antioxidant enzymes like superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase are measured in cell lysates using spectrophotometric assays.[11]

Protocol for In Vivo Assessment of Anti-depressive Effects of IAA

-

Objective : To evaluate the effect of IAA administration on depression-like behaviors in a mouse model of Unpredictable Chronic Mild Stress (UCMS).[8][15]

-

Animal Model : Male C57BL/6J mice are subjected to a UCMS protocol for several weeks. This involves exposing the mice to a variety of mild, unpredictable stressors (e.g., cage tilt, wet bedding, light/dark cycle reversal).

-

IAA Administration : During the stress period, one group of UCMS mice receives daily administration of IAA (e.g., 50 mg/kg) via oral gavage or another appropriate route. A control UCMS group receives the vehicle only.

-

Behavioral Tests : At the end of the treatment period, mice undergo a battery of behavioral tests to assess depression and anxiety-like behaviors, such as the Sucrose Preference Test, Forced Swim Test, and Tail Suspension Test.

-

Biochemical Analysis :

-

HPA Axis Function : Blood samples are collected to measure plasma levels of corticosterone (CORT) and ACTH using ELISA kits. Brain tissue (hypothalamus) is collected to measure CRF levels.[8]

-

Neurotrophic Factors : The hippocampus is dissected, and the expression of Brain-Derived Neurotrophic Factor (BDNF) is quantified using Western blotting or ELISA.[8]

-

Tryptophan Metabolites : Levels of IAA and other indole derivatives in the colon, plasma, and brain can be quantified using UPLC-MS to assess the impact of IAA supplementation on the overall indole metabolism.[15]

-

Visualizations: Signaling Pathways and Workflows

The following diagrams, created using the DOT language, visualize key pathways and processes related to Indole-3-acetic acid.

Caption: A simplified diagram of the primary two-step pathway for Indole-3-acetic acid (IAA) biosynthesis from tryptophan in plants.[16]

Caption: The Aryl Hydrocarbon Receptor (AHR) signaling pathway activated by Indole-3-acetic acid (IAA) in mammalian cells.[6][17]

Caption: A generalized experimental workflow for studying the in vivo physiological effects of Indole-3-acetic acid (IAA).[8]

References

- 1. Indole-3-acetic acid - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Colon-Targeted Delivery of Indole Acetic Acid Helps Regulate Gut Motility by Activating the AHR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting the Aryl Hydrocarbon Receptor: The Potential of Indole Compounds in the Treatment of Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Microbiota-derived metabolite Indoles induced aryl hydrocarbon receptor activation and inhibited neuroinflammation in APP/PS1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Indole Acetic Acid Exerts Anti-Depressive Effects on an Animal Model of Chronic Mild Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Targeting the gut microbial metabolic pathway with small molecules decreases uremic toxin production - PMC [pmc.ncbi.nlm.nih.gov]

- 10. What If Not All Metabolites from the Uremic Toxin Generating Pathways Are Toxic? A Hypothesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The mechanism of indole acetic acid cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effect of indole acetic acid on oxygen metabolism in cultured rat neutrophil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Influence of indole acetic acid on antioxidant levels and enzyme activities of glucose metabolism in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Auxin biosynthesis: a simple two-step pathway converts tryptophan to indole-3-acetic acid in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. escholarship.org [escholarship.org]

An In-depth Technical Guide to the Core Components of the Indole-3-Acetic Acid Signaling Cascade

A Note on Terminology: The query specified Indole-2-acetic acid (I2AA). However, the predominant and extensively studied auxin signaling molecule in cellular biology is Indole-3-acetic acid (IAA) . Scientific literature overwhelmingly points to IAA as the central component of the canonical auxin signaling cascade. Information regarding a distinct signaling pathway for I2AA is not available in current literature. This guide will therefore focus on the well-established Indole-3-acetic acid signaling pathway, which is fundamental to plant biology and a subject of interest in drug development for agricultural applications.

Executive Summary

Indole-3-acetic acid (IAA) is the most abundant naturally occurring auxin, a class of plant hormones that orchestrates a vast array of developmental processes, from embryogenesis to senescence.[1] The cellular signaling cascade initiated by IAA is elegant in its core logic: auxin acts as a "molecular glue" to facilitate the degradation of transcriptional repressors, thereby activating gene expression. This pathway is primarily mediated by three core protein families: the TRANSPORT INHIBITOR RESPONSE1/AUXIN SIGNALING F-BOX (TIR1/AFB) receptors, the Auxin/INDOLE-3-ACETIC ACID (Aux/IAA) transcriptional repressors, and the AUXIN RESPONSE FACTOR (ARF) transcription factors.[2] Understanding the intricate interactions and quantitative dynamics of these components is crucial for researchers in plant biology and for professionals in drug development seeking to create novel herbicides or plant growth regulators.

The Core Signaling Cascade

The canonical IAA signaling pathway is a short, nucleus-based pathway that translates the perception of auxin into a rapid transcriptional response.

-

In the absence of IAA (Low Auxin State): Aux/IAA proteins heterodimerize with ARF transcription factors on the promoters of auxin-responsive genes.[1] This interaction prevents the ARFs from activating transcription, effectively repressing the expression of these genes. Some Aux/IAA-ARF complexes actively repress transcription by recruiting co-repressor proteins like TOPLESS (TPL).[1]

-

In the presence of IAA (High Auxin State): IAA enters the nucleus and binds to the TIR1/AFB F-box protein, which is part of an SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex.[3] The binding of IAA enhances the affinity of TIR1/AFB for the degron motif (Domain II) of Aux/IAA proteins.[4] This auxin-TIR1/AFB-Aux/IAA co-receptor complex formation leads to the polyubiquitination of the Aux/IAA protein, marking it for degradation by the 26S proteasome.[5][6] The degradation of the Aux/IAA repressor liberates the ARF transcription factor, which can then activate or, in some cases, repress the transcription of target genes, leading to changes in cellular processes.[2]

Visualization of the IAA Signaling Pathway

Caption: Core IAA signaling pathway in the nucleus.

Core Components: A Deeper Dive

TIR1/AFB F-box Proteins: The Auxin Receptors

The TIR1/AFB family consists of six members in the model plant Arabidopsis thaliana (TIR1 and AFB1-AFB5).[3] These proteins act as the substrate recognition component of the SCF E3 ligase complex.[7] Genetic studies have shown both overlapping and specialized functions among family members. For instance, TIR1 and AFB2 appear to be the dominant auxin receptors in seedling roots, while AFB1 has a more specialized role in the rapid inhibition of root growth.[3][8] Different TIR1/AFB-Aux/IAA pairs can form co-receptor complexes with a wide range of auxin-binding affinities, providing a mechanism for differential auxin sensitivity.[7]

Aux/IAA Proteins: The Repressors

The Aux/IAA family is a large group of short-lived nuclear proteins that act as transcriptional repressors.[5] They share four conserved domains. Domain II contains a 13-amino acid "degron" motif, which is essential for their auxin-dependent degradation.[9] Mutations within this domain can stabilize the protein, leading to a dominant auxin-resistant phenotype.[9] The half-life of canonical Aux/IAA proteins is extremely short, ranging from minutes to tens of minutes, allowing for rapid changes in cellular state in response to auxin.[6][9]

ARF Proteins: The Transcription Factors

Auxin Response Factors (ARFs) are transcription factors that bind to the TGTCTC Auxin Response Element (AuxRE) in the promoters of auxin-regulated genes.[10][11] The Arabidopsis genome encodes 22 ARF proteins.[1] ARFs typically have three domains: an N-terminal DNA-binding domain, a C-terminal dimerization domain that interacts with Aux/IAA proteins, and a variable middle region that functions as either a transcriptional activation or repression domain.[10][12] ARFs with glutamine-rich middle regions generally act as activators, while those with proline, serine, and threonine-rich regions act as repressors.[10]

Quantitative Data

The precise regulation of the IAA pathway is highly dependent on the concentrations of its components, their binding affinities, and the kinetics of protein degradation.

Table 1: Protein Degradation Kinetics

| Protein/Family | Half-life (t₁/₂) | Organism/System | Condition | Reference(s) |

| Canonical Aux/IAA Proteins | 6 - 80 minutes | Arabidopsis thaliana | Endogenous | [9] |

| AID-tagged proteins | 10 - 50 minutes | Mammalian Cell Lines | IAA-treated | [13] |

| AIDm-EGFP | 41 minutes | Mouse Oocytes (MII) | IAA-treated | [13] |

| AIDm-EGFP | 107 minutes | Mouse Oocytes (Prophase I) | IAA-treated | [13] |

Table 2: Analyte Detection Limits in Quantitative Assays